5-Phenyl-1,3,4-oxadiazol-2-amine
Overview
Description
5-Phenyl-1,3,4-oxadiazol-2-amine: is a heterocyclic compound that contains an oxadiazole ring with a phenyl group attached at the 5-position and an amine group at the 2-position.
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Mode of Action
It is known that 1,3,4-oxadiazoles interact with their targets through various chemical reactions, contributing to their wide range of pharmacological activities .
Biochemical Pathways
It is known that 1,3,4-oxadiazoles can interfere with several pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Result of Action
Compounds containing the 1,3,4-oxadiazole unit have shown a broad spectrum of biological activities, suggesting that they may have multiple cellular and molecular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of benzophenone hydrazide. One common method is the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl₃) as a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Phenyl-1,3,4-oxadiazol-2-amine can undergo oxidation reactions, often using strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Phenyl-1,3,4-oxadiazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential as herbicides, fungicides, and insecticides .
Comparison with Similar Compounds
1,3,4-Oxadiazole: A heterocyclic compound with similar structural features but without the phenyl and amine groups.
5-Methyl-1,3,4-oxadiazol-2-amine: Similar to 5-Phenyl-1,3,4-oxadiazol-2-amine but with a methyl group instead of a phenyl group.
5-(2-Pyridyl)-1,3,4-oxadiazol-2-amine: Contains a pyridyl group instead of a phenyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. The amine group provides a site for further functionalization, allowing the synthesis of a wide range of derivatives with tailored properties .
Properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSFYCBGVMWPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167087 | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1612-76-6 | |
Record name | 2-Amino-5-phenyl-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1612-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1612-76-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-phenyl-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is the structure of 5-phenyl-1,3,4-oxadiazol-2-amine characterized?
A2: The crystal structure of this compound reveals key structural features []:
- Bond Lengths: The C-O and C=N bond lengths within the oxadiazole ring are nearly identical, despite the different substituents attached [].
- Planarity: The phenyl ring and the oxadiazole ring show a slight inclination of 13.42° relative to each other [].
- Hydrogen Bonding: In the crystal structure, molecules interact via N-H⋯N hydrogen bonds, forming chains along a specific axis [].
Q2: How can this compound be used in medicinal chemistry?
A3: The research highlights the potential of using this compound as a building block for novel α-aminophosphonates and α-aminophosphonic acids []. These compounds, derived from this compound through reactions with aromatic aldehydes and phosphorus reagents, demonstrate potential as antiviral agents, specifically virucidal agents []. Further modifications and investigations into their structure-activity relationships could lead to compounds with improved antiviral profiles.
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